N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-10-5-6-22-16(10)13(18)9-17-23(19,20)15-8-12(3)11(2)7-14(15)21-4/h5-8,13,17-18H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWXEACLRYNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential biological activity. Its unique structure incorporates a sulfonamide group, which is known for its various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Characteristics
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H19NO4S |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1448129-76-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group and the thiophene rings are crucial for binding affinity and specificity. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, leading to antimicrobial effects. Additionally, the presence of the methoxy and dimethyl groups may enhance lipophilicity, potentially improving cell membrane penetration.
Antimicrobial Properties
Studies have demonstrated that sulfonamides exhibit significant antimicrobial activity against a range of pathogens. For instance:
- Mechanism : Sulfonamides mimic para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.
- Case Study : A recent study showed that compounds similar to this compound displayed effective antibacterial activity against Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy:
- Mechanism : By modulating cytokine production and inhibiting inflammatory pathways, sulfonamides can reduce inflammation.
- Research Finding : In vitro studies have shown that similar compounds can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with related sulfonamide derivatives is essential.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | Moderate antibacterial properties | Lacks methylthiophene moiety |
| N-(4-methoxyphenyl)-sulfonamide | Strong antimicrobial effects | Contains a phenyl ring |
| N-(3-methylthiophen-2-yl)acetamide | Antibacterial and anti-inflammatory | Similar thiophene structure |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison with Sulfonamide Derivatives
Table 1: Key Structural Features of Selected Sulfonamide Compounds
Key Observations:
Heterocyclic Influence :
- The thiophene in the target compound offers aromatic stability and moderate electron-richness, contrasting with the thiazole in ’s compound, which may enhance hydrogen-bonding capacity due to nitrogen atoms .
- Triazine -based sulfonamides (e.g., metsulfuron-methyl) prioritize agrochemical applications due to their electron-deficient rings, enabling herbicidal activity via acetolactate synthase inhibition .
Substituent Effects: The methoxy and dimethyl groups on the target’s benzene ring increase steric hindrance and lipophilicity compared to the amino group in ’s analog, which could improve membrane permeability but reduce solubility .
Functional Group Variations :
Pharmacological and Physicochemical Implications
- Solubility : Thiophene-containing sulfonamides (target compound) are likely less water-soluble than triazine-based analogs (e.g., metsulfuron-methyl) due to reduced polarity, though the hydroxyethyl group may mitigate this via H-bonding .
- Bioactivity : The 3-methylthiophene moiety may confer selectivity for enzymes or receptors that recognize sulfur-containing heterocycles, differentiating it from oxoindoline-based acetamides () .
- Stability: Methyl and methoxy groups on the benzene ring could enhance metabolic stability compared to amino-substituted analogs, which are prone to oxidation .
Patent and Industrial Context
highlights structurally complex sulfonamides in patents (e.g., trifluoromethyl-oxazolidine derivatives), emphasizing the role of electron-withdrawing groups (e.g., CF₃) in enhancing binding affinity. The target compound’s simpler structure may prioritize synthetic accessibility over extreme potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
